2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPMA and is a member of the benzimidazole family of compounds. The synthesis of BIPMA is a complex process that involves several steps.
Wirkmechanismus
The mechanism of action of BIPMA is not fully understood. However, it has been proposed that BIPMA inhibits the activity of specific enzymes involved in the regulation of cell growth and division. BIPMA has also been shown to inhibit the expression of specific genes involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BIPMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the expression of specific genes involved in tumor growth and angiogenesis. BIPMA has also been shown to exhibit anti-inflammatory properties and inhibit the activity of specific enzymes involved in the regulation of cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BIPMA in lab experiments is its potential therapeutic applications. BIPMA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which makes it a promising candidate for the development of new drugs. However, one limitation of using BIPMA in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of BIPMA. One direction is to further investigate its mechanism of action and identify the specific enzymes and genes that are affected by BIPMA. Another direction is to optimize the synthesis process of BIPMA to increase its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of BIPMA in animal models and clinical trials.
Synthesemethoden
The synthesis of BIPMA involves the reaction of 1H-benzimidazole-2-carboxylic acid with N-(tert-butoxycarbonyl)-3-aminopropanal in the presence of triethylamine. The resulting product is then deprotected using trifluoroacetic acid to yield BIPMA. This method has been optimized to produce high yields of BIPMA with high purity.
Wissenschaftliche Forschungsanwendungen
BIPMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. BIPMA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(14(19)20)17(2)13(18)8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,16)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUFYYPIYPMFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.